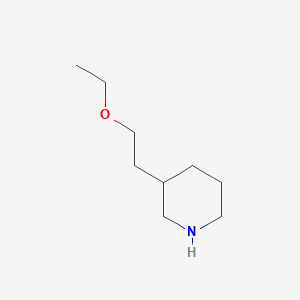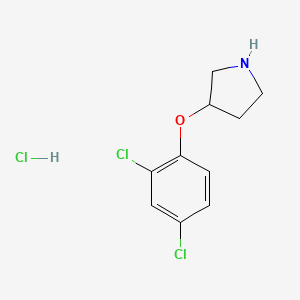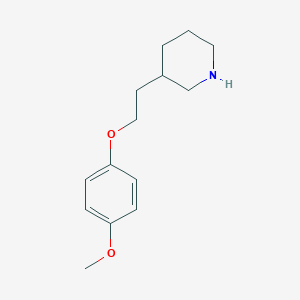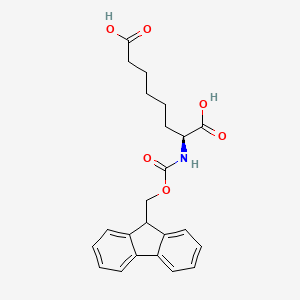
Fmoc-L-α-アミノスベリン酸
概要
説明
Fmoc-L-alpha-aminosuberic acid is a derivative of alpha-aminosuberic acid, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting amino acids because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.
科学的研究の応用
Fmoc-L-alpha-aminosuberic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Fmoc-L-alpha-aminosuberic acid is used in the production of synthetic peptides for research and commercial purposes
作用機序
Target of Action
The primary target of Fmoc-L-alpha-aminosuberic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-L-alpha-aminosuberic acid interacts with its targets by forming a carbamate bond with the amine group of amino acids . This bond is formed when the amine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a common method for introducing the Fmoc group . The resulting bond protects the amine group from unwanted side reactions and polymerization during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-alpha-aminosuberic acid is the synthesis of peptides . The compound enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . The use of Fmoc chemistry in this pathway has been a major advancement in life science research .
Pharmacokinetics
The pharmacokinetics of Fmoc-L-alpha-aminosuberic acid are primarily related to its role in peptide synthesis. The compound is stable under coupling reaction conditions and is easily cleaved, minimizing unwanted side reactions and epimerization . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Result of Action
The result of Fmoc-L-alpha-aminosuberic acid’s action is the successful synthesis of peptides. The compound allows for the selective formation of desired peptide bonds, achieving high peptide yield and purity . It also prevents unwanted side reactions and polymerization, ensuring the integrity of the synthesized peptides .
Action Environment
The action of Fmoc-L-alpha-aminosuberic acid is influenced by the environment in which peptide synthesis occurs. The compound is stable under a variety of conditions, making it suitable for use in most organic solvents .
生化学分析
Biochemical Properties
Fmoc-L-alpha-aminosuberic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylase (HDAC) enzymes . HDAC enzymes are involved in the removal of acetyl groups from histone proteins, which affects gene expression by altering chromatin structure. By inhibiting HDAC enzymes, Fmoc-L-alpha-aminosuberic acid can modulate gene expression and influence various cellular processes. Additionally, this compound interacts with other proteins and enzymes involved in peptide synthesis, facilitating the formation of cyclic peptides .
Cellular Effects
The effects of Fmoc-L-alpha-aminosuberic acid on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC enzymes by Fmoc-L-alpha-aminosuberic acid can lead to changes in gene expression patterns, affecting cell differentiation, proliferation, and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, Fmoc-L-alpha-aminosuberic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDAC enzymes, which leads to increased acetylation of histone proteins and changes in chromatin structure . This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, Fmoc-L-alpha-aminosuberic acid can interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-alpha-aminosuberic acid can change over time. The stability and degradation of this compound are important factors to consider. Fmoc-L-alpha-aminosuberic acid is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of the compound may occur, potentially leading to changes in its biological activity. Long-term studies have shown that Fmoc-L-alpha-aminosuberic acid can have sustained effects on cellular function, particularly in the context of gene expression and chromatin remodeling .
Dosage Effects in Animal Models
The effects of Fmoc-L-alpha-aminosuberic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily influence gene expression and cellular processes through HDAC inhibition . At higher doses, Fmoc-L-alpha-aminosuberic acid may cause toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . It is important to determine the optimal dosage range to achieve the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
Fmoc-L-alpha-aminosuberic acid is involved in several metabolic pathways, particularly those related to peptide synthesis and chromatin remodeling. This compound interacts with enzymes such as HDACs, which play a key role in the regulation of gene expression through histone modification . Additionally, Fmoc-L-alpha-aminosuberic acid can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of Fmoc-L-alpha-aminosuberic acid within cells and tissues are influenced by various factors. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Fmoc-L-alpha-aminosuberic acid may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Fmoc-L-alpha-aminosuberic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Fmoc-L-alpha-aminosuberic acid may localize to the nucleus, where it can interact with chromatin and influence gene expression. Additionally, this compound may be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can affect cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-alpha-aminosuberic acid typically involves the protection of the amino group of alpha-aminosuberic acid with the Fmoc group. This can be achieved by reacting alpha-aminosuberic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-L-alpha-aminosuberic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to maintain the efficiency and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-L-alpha-aminosuberic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds when incorporated into peptides.
Reduction: Reduction reactions can be used to remove protecting groups or modify the side chains.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Substitution reactions typically involve the use of bases like DIPEA and solvents like DMF.
Major Products Formed
The major products formed from these reactions include peptides with modified side chains, deprotected amino acids, and peptides with disulfide bonds. These products are essential for various applications in peptide synthesis and drug development .
類似化合物との比較
Similar Compounds
Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-ornithine: Similar to Fmoc-L-alpha-aminosuberic acid but with a different side chain structure.
Fmoc-L-homoalanine: Used in peptide synthesis with a simpler side chain compared to Fmoc-L-alpha-aminosuberic acid
Uniqueness
Fmoc-L-alpha-aminosuberic acid is unique due to its specific side chain structure, which provides distinct properties in peptide synthesis. Its ability to form disulfide bonds and its compatibility with various protecting groups make it a versatile building block in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660672 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-76-2 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


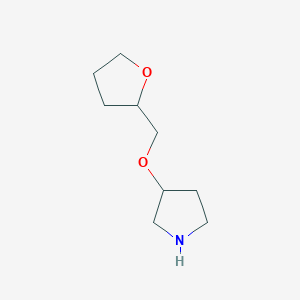
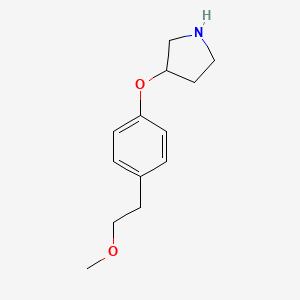
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)
![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)

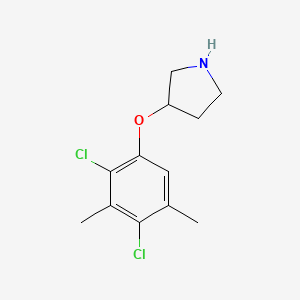
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)
